2-Methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H6F3NO. It is a clear liquid that ranges in color from colorless to yellow. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Trifluoromethyl pyridine derivatives have been associated with the peripheral sensory trigeminal nerves .
Mode of Action
Some trifluoromethyl pyridine derivatives have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
It’s worth noting that trifluoromethyl pyridine derivatives have been associated with the synthesis of fluazinam .
Result of Action
Some trifluoromethyl pyridine derivatives have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s important to note that safety data sheets recommend storing the compound in a well-ventilated place and keeping it away from sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 2-Methoxy-5-(trifluoromethyl)pyridine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that this compound can cause skin and eye irritation, and may also cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 2-Methoxy-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other trifluoromethyl-substituted pyridines .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGTEGBOBDGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379517 | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-45-9 | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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